Difluoromethylthioacetic acid
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Overview
Description
Difluoromethylthioacetic acid is an organic compound characterized by the presence of a difluoromethylthio group attached to an acetic acid moiety. Its chemical formula is C3H4F2O2S, and it has a molecular weight of 142.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoromethylthioacetic acid can be synthesized through various methods. One common approach involves the reaction of difluoromethylthiol with chloroacetic acid under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of difluoromethylthio acetic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
Difluoromethylthioacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of difluoromethylthio acetic acid can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted acetic acids .
Scientific Research Applications
Difluoromethylthioacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of oxacephem antibiotics.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of difluoromethylthio acetic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethylthio group can participate in various chemical reactions, influencing its biological activity and effects. detailed information on the exact molecular targets and pathways is limited .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to difluoromethylthio acetic acid include:
- Difluoroacetic acid
- Thioacetic acid
- Methylthioacetic acid
- Trifluoroacetic acid
Uniqueness
Difluoromethylthioacetic acid is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2S/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMOZGHFFIXBHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83494-32-0 |
Source
|
Record name | 2-[(difluoromethyl)sulfanyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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